N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound features a unique structural framework that includes a cyclopropyl group, a furan ring, and a trifluoromethylbenzamide moiety, which may contribute to its biological activity.
This compound is classified as an amide, specifically a benzamide derivative, which is significant in drug design and development. It is identified by its unique chemical structure and molecular formula with a molecular weight of approximately 363.34 g/mol . The compound can be sourced from various chemical suppliers for research purposes, but specific studies focusing solely on this compound remain limited.
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step synthetic pathways, which can include the following methods:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can be represented using various structural formulas:
InChI=1S/C19H20F3N1O3/c20-19(21,22)17-10-12(18(23)24)9-15(11-17)16-14-8-7-13(16)5-6-4/h4-10,23H,11H2,1-3H3
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3O2)O
The compound's molecular formula is , indicating the presence of three fluorine atoms, which may enhance its lipophilicity and biological activity .
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide may participate in several chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
Further studies are necessary to clarify its exact mechanism.
The physical properties of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide include:
Chemical properties include:
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2